N-[(3-amino-5-methylphenyl)methyl]-2,2,2-trifluoroacetamide
Description
N-[(3-Amino-5-methylphenyl)methyl]-2,2,2-trifluoroacetamide (CAS: 1864058-30-9) is a trifluoroacetamide derivative featuring a benzylamine backbone substituted with an amino group at the 3-position and a methyl group at the 5-position of the phenyl ring. The trifluoroacetyl group confers electron-withdrawing properties, influencing reactivity and stability. Its molecular weight is 232.21 g/mol, and it is cataloged under MDL number MFCD29041097 .
Properties
IUPAC Name |
N-[(3-amino-5-methylphenyl)methyl]-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c1-6-2-7(4-8(14)3-6)5-15-9(16)10(11,12)13/h2-4H,5,14H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCYFVIDCSFSGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N)CNC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-amino-5-methylphenyl)methyl]-2,2,2-trifluoroacetamide can be achieved through several methods. One common approach involves the selective acylation of 3-amino-5-methylbenzylamine with trifluoroacetic anhydride under controlled conditions. The reaction typically takes place in an organic solvent such as acetonitrile, with the temperature maintained at around 0-5°C to ensure selectivity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems allow for precise control over reaction parameters, leading to higher yields and purity. The use of microreactors also minimizes the formation of by-products and reduces the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
N-[(3-amino-5-methylphenyl)methyl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The trifluoroacetamide group can be reduced to form the corresponding amine.
Substitution: The trifluoroacetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium or copper, along with suitable ligands.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[(3-amino-5-methylphenyl)methyl]-2,2,2-trifluoroacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(3-amino-5-methylphenyl)methyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of inflammatory mediators or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural and functional differences between the target compound and related trifluoroacetamide derivatives:
*Calculated based on molecular formula.
Key Observations:
Electron-withdrawing groups (e.g., trifluoromethyl in ) increase metabolic stability but may reduce solubility .
µ-Opioid receptor ligands () highlight the pharmacological relevance of trifluoroacetamide derivatives in drug discovery .
Biological Activity
N-[(3-amino-5-methylphenyl)methyl]-2,2,2-trifluoroacetamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features a trifluoroacetamide moiety attached to a 3-amino-5-methylphenyl group. This unique arrangement contributes to its chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has shown potential in modulating the activity of various enzymes involved in inflammatory pathways and cancer progression. For instance, it can inhibit the production of inflammatory mediators and induce apoptosis in cancer cells.
- Binding Interactions : Molecular docking studies indicate that this compound binds effectively to target proteins such as MurD and DNA gyrase, demonstrating favorable binding energies comparable to established antibiotics like ciprofloxacin .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It exhibits notable inhibitory effects against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Pseudomonas aeruginosa | 0.21 µM |
| Escherichia coli | 0.21 µM |
| Candida albicans | 0.83 µM |
These results indicate that the compound possesses promising antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .
Cytotoxicity Studies
Cytotoxicity assessments using MTT assays on human cell lines (HaCat and BALB/c 3T3) revealed that while the compound is effective against microbial pathogens, it also exhibits low toxicity towards normal cells. The IC50 values suggest that the compound's therapeutic window is favorable for further investigation .
Case Studies
- Anticancer Activity : In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of intrinsic apoptotic pathways and modulation of cell cycle regulators.
- Anti-inflammatory Properties : Research indicates that this compound can inhibit key inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. The modulation of NF-kB signaling pathways has been observed in cellular models.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(3-amino-5-methylphenyl)methyl]-2,2,2-trifluoroacetamide, and how can reaction conditions be standardized?
- Methodological Answer : A multi-step synthesis is typically required. For example, the trifluoroacetyl group can be introduced via reaction of 3-amino-5-methylbenzylamine with trifluoroacetic anhydride under inert conditions (e.g., nitrogen atmosphere) in a polar aprotic solvent like dichloromethane. Temperature control (0–5°C) minimizes side reactions such as over-acylation . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity. Reaction progress should be monitored by TLC or HPLC .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Compare , , and NMR spectra with computational predictions (e.g., density functional theory) to verify substituent positions and trifluoroacetamide geometry. Discrepancies in aromatic proton splitting patterns may indicate regiochemical impurities .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight ([M+H]+ or [M+Na]+ ions).
- X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in ethanol), bond angles and packing interactions (e.g., van der Waals forces) can validate the structure .
Q. What purification strategies are effective for removing by-products like unreacted amines or trifluoroacetic acid?
- Methodological Answer : After synthesis, perform liquid-liquid extraction (e.g., with NaHCO to remove acidic impurities). Subsequent column chromatography (silica gel, 60–120 mesh) with a 1:4 ethyl acetate/hexane gradient isolates the product. For persistent impurities, recrystallization in ethanol/water mixtures improves purity. Confirm purity via HPLC (>98% by area normalization) .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoroacetamide group influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?
- Methodological Answer : The trifluoromethyl group enhances electrophilicity at the carbonyl carbon, making it susceptible to nucleophilic attack (e.g., by amines or thiols). Kinetic studies (e.g., pseudo-first-order conditions) can quantify reaction rates. For Suzuki-Miyaura coupling, the aryl bromide intermediate (if present) requires Pd(PPh) catalysis. Monitor regioselectivity via NMR to detect competing pathways .
Q. What analytical approaches resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., hindered rotation of the trifluoroacetamide group). Variable-temperature NMR (VT-NMR) can identify conformational exchange. For example, coalescence temperatures for methylene protons near the amide bond may reveal rotational barriers. Compare experimental data with computational models (e.g., Gaussian 16) to assign signals .
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Use molecular docking (AutoDock Vina) or molecular dynamics simulations (GROMACS) to study binding modes. Parameterize the trifluoroacetamide group using force fields (e.g., GAFF2). Validate predictions with in vitro assays:
- Enzyme Inhibition : Measure IC values via fluorogenic substrates.
- Receptor Binding : Radioligand displacement assays (e.g., -labeled competitors) quantify affinity .
Q. What strategies mitigate decomposition or instability during long-term storage?
- Methodological Answer : Store under argon at −20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor via HPLC. Lyophilization improves stability for aqueous formulations. Degradation products (e.g., hydrolyzed amines) can be identified via LC-MS/MS .
Data Contradiction Analysis
Q. Conflicting bioactivity results in cell-based vs. enzyme assays: How to reconcile discrepancies?
- Methodological Answer : Differences may stem from cell membrane permeability limitations. Quantify cellular uptake via LC-MS/MS. Compare IC values in cell-free (enzyme) vs. cell-based assays. Use prodrug strategies (e.g., esterification of the amine) to enhance penetration .
Q. Unexpected regioselectivity in derivatization reactions: How to identify the cause?
- Methodological Answer : Perform Hammett analysis to assess electronic effects of substituents. Isotopic labeling (e.g., -amine) or X-ray crystallography of intermediates can clarify reaction pathways. Competing mechanisms (e.g., steric vs. electronic control) should be modeled computationally .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
